3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
A compound’s description would typically include its IUPAC name, other names it might be known by, and its classification or family of compounds it belongs to.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular formula, the arrangement of atoms in the molecule, and its geometric structure. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis of Pyrimido[5,4-b]indole Derivatives
The synthesis of 5H-pyrimido[5,4-b]indole derivatives has been explored through reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. These reactions lead to various derivatives, including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, showcasing the versatility of pyrimido[5,4-b]indole scaffolds in synthesizing complex heterocyclic structures (Shestakov et al., 2009).
Molecular Structure and Antimicrobial Activities
A study on the synthesis and characterization of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives revealed insights into their molecular structure, antimicrobial activities, and potential as non-linear optical (NLO) materials. This research highlights the compound's structural features and antimicrobial potential, demonstrating the scientific interest in exploring the applications of such heterocyclic compounds in the pharmaceutical field (Rajaraman et al., 2017).
Novel Synthesis Approaches and Pharmacological Evaluation
Derivatives based on the pyrimidoindole and thienopyrimidine ring systems have been synthesized, showcasing a variety of N-substitutions in position 3. These compounds have displayed notable analgesic and anti-inflammatory activities, with minimal acute toxicity and optimal gastric tolerance. This research underscores the pharmacological potential of pyrimido[5,4-b]indol derivatives and their relevance in developing new therapeutic agents (Santagati et al., 1995).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, precautions for handling and storage, and procedures for dealing with spills or leaks.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its side effects.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-16-6-3-12(9-17(16)27-2)7-8-24-11-22-18-14-10-13(21)4-5-15(14)23-19(18)20(24)25/h3-6,9-11,23H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSWCSUOTYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one |
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